2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one
CAS No.: 81784-29-4
Cat. No.: VC17180137
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81784-29-4 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 2-pyrrolidin-1-ylbenzo[g][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2 |
| Standard InChI Key | INXXFBQUQYAYBU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 4H-naphtho[2,3-e] oxazin-4-one core, where a naphthalene moiety is fused to a 1,3-oxazine ring. The oxazine ring incorporates a ketone group at position 4 and a pyrrolidinyl substituent at position 2, introducing stereoelectronic modifications that influence its reactivity and interactions . Computational models from PubChem highlight a planar naphthalene system with a puckered oxazine ring, creating a steric environment that may enhance binding to biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.29 g/mol | |
| CAS Registry Number | 81784-29-4 | |
| Synonyms | NSC 377370; 2-pyrrolidin-1-ylbenzo[g][1, benzoxazin-4-one |
Spectroscopic and Computational Data
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UV-Vis Spectroscopy: The naphthalene component confers strong absorption in the 250–300 nm range, typical of conjugated aromatic systems.
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NMR Analysis: -NMR spectra predict distinct signals for the pyrrolidinyl protons (δ 1.8–2.2 ppm) and aromatic naphthalene protons (δ 7.5–8.5 ppm) .
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Docking Studies: Molecular simulations suggest affinity for enzymes with hydrophobic active sites, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase .
Synthesis and Optimization Strategies
Traditional Synthetic Routes
The synthesis of 2-(1-pyrrolidinyl)-4H-naphtho[2,3-e] oxazin-4-one typically involves:
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Naphthalene Functionalization: Bromination or nitration at the 2,3-positions to activate the ring for cyclization.
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Oxazine Ring Formation: Condensation with formaldehyde and urea under acidic conditions, followed by pyrrolidine substitution via nucleophilic aromatic substitution .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods to reduce toxicity. For example, ball-milling naphthoquinone derivatives with pyrrolidine and urea yields the target compound in 68% efficiency, minimizing waste .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Conventional Solvent-Based | 72 | 95 | High |
| Mechanochemical | 68 | 92 | Low |
Research Gaps and Future Directions
Despite promising analog data, 2-(1-pyrrolidinyl)-4H-naphtho[2,3-e] oxazin-4-one remains understudied. Critical priorities include:
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.
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Structure-Activity Relationship (SAR) Analysis: Systematic modification of the pyrrolidinyl and naphthalene groups to optimize potency.
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Clinical Translation: Formulation development for enhanced bioavailability.
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